(1-Benzoylazetidin-3-yl)methanesulfonyl fluoride
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Overview
Description
(1-Benzoylazetidin-3-yl)methanesulfonyl fluoride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylazetidin-3-yl)methanesulfonyl fluoride typically involves the reaction of azetidine derivatives with appropriate reagents. One common method includes the reaction of (1-Benzoylazetidin-3-yl)methanesulfonyl chloride with fluoride sources under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(1-Benzoylazetidin-3-yl)methanesulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, or water, and may require the presence of bases or acids to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate ester derivatives .
Scientific Research Applications
(1-Benzoylazetidin-3-yl)methanesulfonyl fluoride has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material science: The unique structural features of azetidines make them useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Benzoylazetidin-3-yl)methanesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-sulfonyl fluoride: Similar in structure but lacks the benzoyl group.
(1-Benzoylazetidin-3-yl)methanesulfonyl chloride: Similar but with a chloride instead of a fluoride group.
Properties
IUPAC Name |
(1-benzoylazetidin-3-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3S/c12-17(15,16)8-9-6-13(7-9)11(14)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFCTYMFNOWUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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